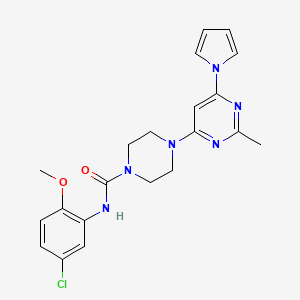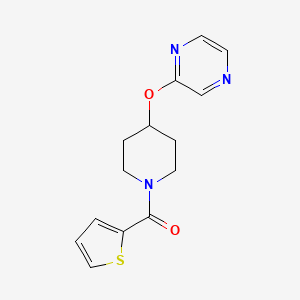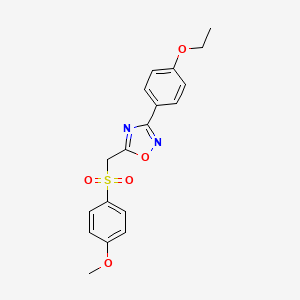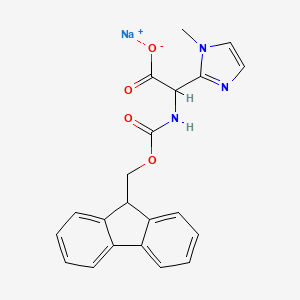![molecular formula C23H27FN4OS B2644408 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 612523-32-7](/img/structure/B2644408.png)
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound’s structure suggests it might exhibit aromaticity due to the presence of the benzothienopyrimidine moiety. The piperazine ring could potentially form hydrogen bonds, and the fluoro and methoxy groups could influence the compound’s electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their functional groups. For example, the piperazine ring might undergo N-alkylation, and the fluoro group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a fluoro group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .Scientific Research Applications
Synthesis and Bioactivity
- The compound is used in synthesizing novel heterocyclic compounds, which exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition and possess analgesic and anti-inflammatory activities. These properties make it potentially useful for developing new pharmacological agents (Abu‐Hashem et al., 2020).
Neurochemical and Pharmacological Studies
- Piperazine derivatives, including the mentioned compound, have been evaluated as potential antipsychotic agents. Their affinities for dopamine and serotonin receptors suggest potential application in treating psychiatric disorders (Raviña et al., 2000).
Radiolabeled Compounds for PET Imaging
- The compound's derivatives have been developed as radiolabeled antagonists for studying serotonin (5-HT1A) receptors using positron emission tomography (PET), contributing to neuroimaging research and understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Corrosion Inhibition
- Piperidine derivatives of this compound are studied for their adsorption and corrosion inhibition properties on iron. This research is crucial in materials science, especially in preventing metal corrosion (Kaya et al., 2016).
Antineoplastic Properties
- A derivative of the compound, flumatinib, is being investigated for its antineoplastic properties in treating chronic myelogenous leukemia. Understanding its metabolism in humans is crucial for developing effective cancer therapies (Gong et al., 2010).
Synthesis of Novel Fluorescent Compounds
- New fluorescent compounds derived from this compound have been synthesized, showing potential in applications requiring solid-state fluorescence, such as in bioimaging and material sciences (Yokota et al., 2012).
Mechanism of Action
properties
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4OS/c1-15-3-6-20-17(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-4-5-19(29-2)18(24)12-16/h4-5,12,14-15H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIBKFYNJCLOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)

![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)

![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)
![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)


![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)


